
2-Methyl-4-(3-nitrophenyl)-1,3-thiazole
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its density, melting point, boiling point, and molecular weight. Unfortunately, the specific physical and chemical properties for “2-Methyl-4-(3-nitrophenyl)-1,3-thiazole” are not provided in the searched resources .Aplicaciones Científicas De Investigación
- Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results or Outcomes: The results or outcomes obtained from the use of this compound are not specified .
- Application: Indole derivatives are important types of molecules and natural products and play a main role in cell biology. They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method of Application: The synthesis of indole derivatives involves various methods, including the reaction of ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate .
- Results or Outcomes: Indole derivatives, both natural and synthetic, show various biologically vital properties .
- Application: 4-Nitrophenyl isocyanate is used as pharmaceutical intermediates .
- Method of Application: It was used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide .
- Results or Outcomes: The results or outcomes obtained from the use of this compound are not specified .
2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
Indole Derivatives
4-Nitrophenyl Isocyanate
- Application: Indole derivatives are prevalent moieties present in selected alkaloids. They are important types of molecules and natural products and play a main role in cell biology .
- Method of Application: The synthesis of indole derivatives involves various methods, including the reaction of ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
- Application: Para-nitrophenol is a useful compound in the field of chemistry, often used as an intermediate in the synthesis of dyes, fungicides, and pharmaceuticals .
- Method of Application: The synthesis of para-nitrophenol can be achieved by reacting phenol with nitric acid .
- Results or Outcomes: The reaction yields para-nitrophenol, which can be further used in various chemical reactions .
Synthesis of Indole Derivatives
Synthesis of para-Nitrophenol
- Application: This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
- Method of Application: The specific methods of application or experimental procedures are not provided .
- Results or Outcomes: The results or outcomes obtained from the use of this compound are not specified .
- Application: Para-nitrophenol is a useful compound in the field of chemistry, often used as an intermediate in the synthesis of dyes, fungicides, and pharmaceuticals .
- Method of Application: The synthesis of para-nitrophenol can be achieved by reacting phenol with nitric acid .
- Results or Outcomes: The reaction yields para-nitrophenol, which can be further used in various chemical reactions .
Synthesis of 2-METHYL-4-NITROPHENYL N-(4-METHYL-3-NITROPHENYL)CARBAMATE
Synthesis of para-Nitrophenol
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-4-(3-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-3-2-4-9(5-8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKXLZKNKFOCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-nitrophenyl)-1,3-thiazole | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

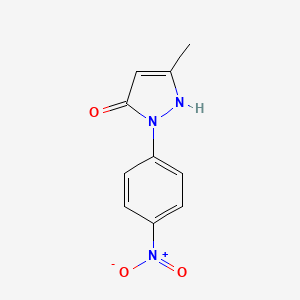



![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)
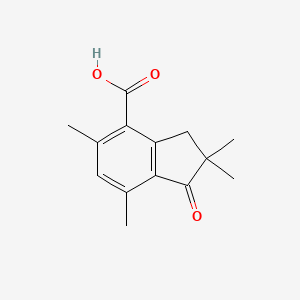
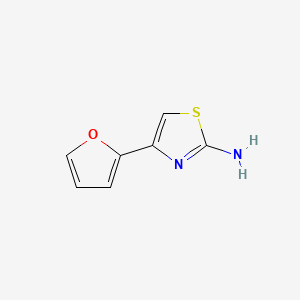
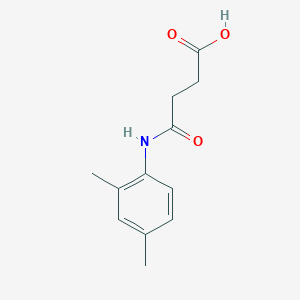

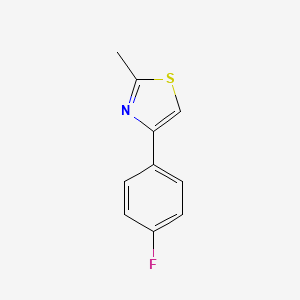


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)